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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Calcium Release-Activated
Calcium (CRAC) channel signaling pathways, with a specific focus on their critical role in the
immune response. We delve into the molecular components, activation mechanisms,
downstream signaling cascades, and the physiological consequences of CRAC channel
function in immune cells. This document is intended to serve as a valuable resource for
researchers, scientists, and professionals involved in drug development who are focused on
immunology and ion channel therapeutics.

Core Principles of CRAC Channel Signaling

Calcium (Caz*) is a ubiquitous second messenger that governs a vast array of cellular
processes, including proliferation, differentiation, and effector functions in immune cells.[1][2] A
primary mechanism for elevating intracellular Ca?* levels in lymphocytes following antigen
receptor stimulation is through store-operated Ca2* entry (SOCE), a process mediated by
CRAC channels.[1][3]

The fundamental components of the CRAC channel machinery are:

» ORAI Proteins: These are the pore-forming subunits of the CRAC channel located in the
plasma membrane.[3][4] The ORAI family consists of three homologs: ORAI1, ORAI2, and
ORAI3.[3] In human T cells, ORAI1 is the predominant isoform responsible for CRAC
channel function.[3]
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STIM Proteins: Stromal interaction molecules (STIM1 and STIM2) are the endoplasmic
reticulum (ER) Ca2* sensors.[3][5] They are single-pass transmembrane proteins that
monitor the Ca2* concentration within the ER lumen.[3]

The activation of CRAC channels is a tightly regulated process initiated by the depletion of

Caz* from the ER stores.[5][6] This process, known as store-operated Ca2* entry (SOCE),

ensures a sustained influx of Ca2* necessary for downstream signaling events.[1]

The STIM1-ORAI1 Signaling Cascade

The activation of CRAC channels is a dynamic process involving the following key steps:

Antigen Receptor Engagement: Stimulation of the T cell receptor (TCR) or B cell receptor
(BCR) initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[7]

IPs Generation and ER Ca2* Release: PLC cleaves phosphatidylinositol 4,5-bisphosphate
(PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 binds to its
receptors (IPsRs) on the ER membrane, triggering the release of Ca?* from the ER lumen
into the cytoplasm.[1][7]

STIM1 Activation: The decrease in ER luminal Ca2* concentration is sensed by the EF-hand
domains of STIM1.[6] This triggers a conformational change in STIM1, leading to its
oligomerization and translocation to ER-plasma membrane (PM) junctions.[6][9]

ORAI1 Activation: At the ER-PM junctions, activated STIM1 directly interacts with and
activates ORAIL channels.[6][9] This interaction is crucial for the opening of the ORAIL pore.

Sustained Ca2* Influx: The opening of ORAI1 channels allows for a sustained influx of
extracellular Ca2* into the cell, a hallmark of CRAC channel activity.[1] This sustained Caz*
signal is essential for the activation of various downstream signaling pathways that control
immune cell function.[1]
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Figure 1. CRAC Channel Activation Pathway.

Downstream Signaling Pathways

The sustained Caz* influx through CRAC channels activates several key transcription factors

that are essential for the immune response.

o Calcineurin-NFAT Pathway: The rise in intracellular Ca2* activates the phosphatase
calcineurin.[1][10] Calcineurin then dephosphorylates the Nuclear Factor of Activated T cells
(NFAT), leading to its translocation from the cytoplasm to the nucleus.[1][10] In the nucleus,

© 2025 BenchChem. All rights reserved. 3/14

Tech Support


https://www.benchchem.com/product/b1139442?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC4408853/
https://www.mdpi.com/1422-0067/22/9/4767
https://pmc.ncbi.nlm.nih.gov/articles/PMC4408853/
https://www.mdpi.com/1422-0067/22/9/4767
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

NFAT collaborates with other transcription factors to induce the expression of a wide range of
genes, including cytokines like Interleukin-2 (IL-2).[1][10]

NF-kB and AP-1 Activation: CRAC channel-mediated Ca?* signals also contribute to the
activation of Nuclear Factor-kappa B (NF-kB) and Activator Protein-1 (AP-1).[1][11] These
transcription factors work in concert with NFAT to regulate the expression of genes crucial for

T cell activation, proliferation, and differentiation.[1][11]
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Figure 2. Downstream Signaling of CRAC Channels.

Quantitative Data on CRAC Channel Properties and
Inhibition

© 2025 BenchChem. All rights reserved. 5/14 Tech Support


https://www.benchchem.com/product/b1139442?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

A thorough understanding of the biophysical properties of CRAC channels and the efficacy of

their inhibitors is crucial for drug development.

iophvsical ies of hannel

Property Value References
Single-channel Ca2+*

~2-25fS [12]
conductance
Single-channel Na*

~0.7-1 pS [4]
conductance
Caz* Selectivity (PCa/PNa) >1000 [12]
Reversal Potential (Erev) >+50 mV [13]
Activation Time Seconds to minutes [14]
Fast Ca2*-dependent o

Milliseconds [3]

Inactivation (CDI)

Pharmacological Inhibitors of CRAC Channels

Several small molecule inhibitors targeting CRAC channels have been developed and

characterized.
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Inhibitor Target ICso0 References
~10 nM (pre-
BTP2 (YM-58483) ORAIl1 ) )
incubation)
~25 nM (SOCE), 402
R0O2959 ORAI1 > ORAI2/3 [3]
nM (ICRAC)
GSK-5498A ORAIL ~1 uM
GSK-5503A ORAI1/ORAI3 ~4 uM
GSK-7975A ORAI1/ORAI3 ~4 uM
Pyré SOCE 0.49 uM [3]
Synta66 ORAI 1.4 uM
MRS1845 ORAI1 1.7 M [3]
SKF-96365 SOCE/TRPC ~12 uM (ICRAC)
CRAC inhibitor 1 CRAC channels 200 nM [10]

Detailed Experimental Protocols

Reproducible and robust experimental methodologies are fundamental to advancing our

understanding of CRAC channel biology.

Whole-Cell Patch-Clamp Recording of CRAC Currents

(ICRAC)

This technique allows for the direct measurement of the ion currents flowing through CRAC

channels.

Objective: To record and characterize ICRAC in immune cells (e.g., Jurkat T cells or primary T

lymphocytes).

Materials:

» Patch-clamp amplifier and data acquisition system
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« Inverted microscope with micromanipulators
o Borosilicate glass capillaries for patch pipettes
e Cell culture reagents

o Extracellular (bath) solution (in mM): 140 NacCl, 4 CsCl, 10 CaClz, 2 MgClz, 10 Glucose, 10
HEPES; pH 7.4 with NaOH.

e Intracellular (pipette) solution (in mM): 130 Cesium glutamate, 5 CaClz, 5 MgClz, 1 MgATP,
10 EGTA, 10 HEPES; pH 7.2 with CsOH.

e Thapsigargin (SERCA pump inhibitor) to deplete ER Ca2* stores.
Procedure:
o Cell Preparation: Plate cells on poly-L-lysine coated coverslips in the recording chamber.

o Store Depletion: Perfuse the cells with a Caz*-free extracellular solution containing 1 uM
thapsigargin for 5-10 minutes to passively deplete ER Ca?* stores and activate CRAC
channels.

» Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-
5 MQ when filled with intracellular solution.

e Gigaseal Formation: Approach a cell with the patch pipette and apply gentle suction to form
a high-resistance seal (>1 GQ) between the pipette tip and the cell membrane.

o Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane
under the pipette tip, establishing electrical and diffusive access to the cell interior.

» Voltage-Clamp Recording: Clamp the cell membrane potential at a holding potential of 0 mV.
Apply voltage ramps (e.g., from -100 mV to +100 mV over 100 ms) or voltage steps to elicit
and measure ICRAC.

o Data Analysis: Analyze the recorded currents to determine current-voltage (I-V) relationships,
current density, and inactivation kinetics.
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Figure 3. Workflow for Patch-Clamp Recording.
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Calcium Imaging with Fura-2 AM

This method allows for the measurement of changes in intracellular Ca2* concentration in a
population of cells or at the single-cell level.

Objective: To measure SOCE by monitoring intracellular Ca2* levels in response to store
depletion and subsequent re-addition of extracellular Ca2*.

Materials:

Fluorescence microscope with an excitation wavelength switcher (340/380 nm) and an
emission filter (~510 nm).

Digital camera and imaging software.

Fura-2 AM (acetoxymethyl ester) fluorescent Ca2* indicator.
Pluronic F-127.

Hanks' Balanced Salt Solution (HBSS) with and without Caz2*.
Thapsigargin.

Procedure:

Cell Loading: Incubate cells with 2-5 uM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for
30-45 minutes at 37°C.

Washing: Wash the cells twice with HBSS to remove extracellular dye.

Baseline Measurement: Place the coverslip on the microscope stage and perfuse with Ca2*-
free HBSS. Record the baseline Fura-2 fluorescence ratio (F340/F380).

Store Depletion: Add 1 uM thapsigargin to the Ca2*-free HBSS to deplete ER Ca?* stores.
This will cause a transient increase in intracellular Ca2* due to release from the ER.

Measurement of SOCE: After the Ca?* level returns to near baseline, perfuse the cells with
HBSS containing a physiological concentration of Ca2* (e.g., 2 mM). The subsequent
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increase in the F340/F380 ratio represents SOCE.

» Data Analysis: Analyze the change in the fluorescence ratio over time to quantify the
magnitude and kinetics of SOCE.

(Cell Loading with Fura-2 AM)

Wash to Remove Extracellular Dye

l

Baseline Fluorescence Measurement
(Caz*-free buffer)

Induce Store Depletion
(Thapsigargin)
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(Re-add extracellular Caz*)

l
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Figure 4. Workflow for Calcium Imaging.

Forster Resonance Energy Transfer (FRET) Microscopy
for STIM1-ORAI1 Interaction

FRET microscopy is a powerful technique to study protein-protein interactions in living cells.

Objective: To visualize and quantify the interaction between STIM1 and ORAI1 upon store

depletion.
Materials:

» Fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets for
CFP and YFP).

o Cells co-transfected with STIM1 tagged with a donor fluorophore (e.g., CFP) and ORAI1
tagged with an acceptor fluorophore (e.g., YFP).

» Reagents for store depletion (e.qg., thapsigargin).

Procedure:

Cell Transfection: Co-transfect cells with plasmids encoding STIM1-CFP and ORAI1-YFP.

¢ Image Acquisition: Acquire images in three channels: donor (CFP excitation, CFP emission),
acceptor (YFP excitation, YFP emission), and FRET (CFP excitation, YFP emission).

¢ Baseline Imaging: Image the cells under resting conditions (full ER Ca2* stores).

 Induce Interaction: Treat the cells with a store-depleting agent (e.g., thapsigargin) to induce
the interaction between STIM1 and ORAIL.

o Post-Stimulation Imaging: Acquire images again after store depletion.

o FRET Analysis: Calculate the FRET efficiency. An increase in FRET efficiency upon store
depletion indicates the close proximity and interaction of STIM1 and ORAIL.[7]

Conclusion
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The CRAC channel signaling pathway is a cornerstone of immune cell activation and function.
A detailed understanding of its molecular components, intricate regulatory mechanisms, and
downstream effects is paramount for the development of novel therapeutic strategies for a wide
range of immune-related disorders, including autoimmune diseases, allergies, and
immunodeficiencies. This technical guide provides a foundational resource for researchers and
drug development professionals, offering a comprehensive overview of the core principles,
guantitative data, and key experimental methodologies in the study of CRAC channels. The
continued exploration of this vital signaling pathway holds immense promise for the future of
immunology and medicine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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